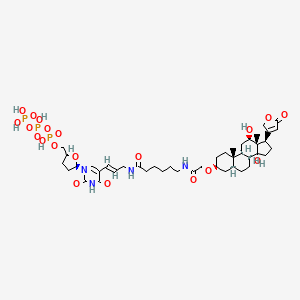

Dig-11-ddutp

Description

Properties

CAS No. |

137067-07-3 |

|---|---|

Molecular Formula |

C43H65N4O20P3 |

Molecular Weight |

1050.9 g/mol |

IUPAC Name |

[[(5R)-5-[5-[(E)-3-[6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C43H65N4O20P3/c1-41-15-13-29(20-28(41)9-11-32-33(41)21-34(48)42(2)31(14-16-43(32,42)54)27-19-38(51)63-23-27)62-25-36(50)45-17-5-3-4-8-35(49)44-18-6-7-26-22-47(40(53)46-39(26)52)37-12-10-30(65-37)24-64-69(58,59)67-70(60,61)66-68(55,56)57/h6-7,19,22,28-34,37,48,54H,3-5,8-18,20-21,23-25H2,1-2H3,(H,44,49)(H,45,50)(H,58,59)(H,60,61)(H,46,52,53)(H2,55,56,57)/b7-6+/t28-,29+,30?,31-,32-,33+,34-,37-,41+,42+,43?/m1/s1 |

InChI Key |

OWVSQLKZFJFIEL-BCCCVJHXSA-N |

SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCC=CC6=CN(C(=O)NC6=O)C7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NC/C=C/C6=CN(C(=O)NC6=O)[C@H]7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCC=CC6=CN(C(=O)NC6=O)C7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

DIG-11-ddUTP digoxigenin-11-2',3'-dideoxyuridine 5'-triphosphate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Application of Digoxigenin-11-ddUTP in Molecular Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Precision in Non-Radioactive Labeling

In the landscape of molecular biology, the shift from radioactive to non-radioactive labeling techniques has been driven by the need for safer, more stable, and equally sensitive methods. Among the most successful and widely adopted non-radioactive systems is the one based on Digoxigenin (DIG).[1] The DIG system utilizes a steroid hapten isolated exclusively from Digitalis plants, a feature that grants it remarkable specificity; antibodies raised against DIG do not bind to other biological molecules, ensuring a clean signal with minimal background.[2][3]

This guide focuses on a specialized and powerful variant within this system: Digoxigenin-11-ddUTP . This molecule is a cornerstone of precision labeling, comprised of three key parts:

-

Digoxigenin (DIG): The hapten that is recognized with high affinity and specificity by anti-DIG antibodies.[4]

-

11-atom Spacer Arm: A linker that connects DIG to the nucleotide, minimizing steric hindrance and allowing enzymes to efficiently access and incorporate the nucleotide.[5][6]

-

2',3'-dideoxyuridine 5'-triphosphate (ddUTP): A modified nucleotide that lacks a hydroxyl group at the 3' position of the deoxyribose sugar. This structural modification makes it a potent chain terminator . Once incorporated into a growing DNA strand, no further nucleotides can be added.[6][7]

The unique chain-terminating property of DIG-11-ddUTP makes it an indispensable tool not for creating long, internally-labeled probes, but for the precise and stoichiometric labeling of the 3'-terminus of DNA. This guide will explore the core mechanism of this process and its primary applications, providing both the theoretical underpinnings and field-proven protocols essential for successful experimentation.

Chapter 1: The Core Mechanism: 3'-End Labeling with Terminal Transferase (TdT)

The Principle: A Template-Independent Polymerase

The primary enzymatic partner for this compound is Terminal deoxynucleotidyl Transferase (TdT), also known as Terminal Transferase. TdT is a unique DNA polymerase that, unlike most polymerases, does not require a template strand to function.[8][9] It catalyzes the addition of deoxynucleotides to the free 3'-hydroxyl terminus of single or double-stranded DNA molecules.[9][10] This template-independent activity is its defining characteristic, allowing it to "tail" DNA strands with nucleotides.

Synergy and Stoichiometry: The TdT and this compound Partnership

The power of using this compound with TdT lies in achieving absolute control over the labeling reaction. While TdT can add a long tail of normal dNTPs, its reaction with a ddNTP is self-limiting. The enzyme adds a single this compound molecule to a 3'-OH end, and the reaction on that strand immediately stops due to the incorporated dideoxynucleotide.[6][7] This results in a perfect 1:1 stoichiometry: one DNA molecule gets precisely one DIG label at its 3' end. This level of control is critical for quantitative applications and for creating homogenous probe populations.

Caption: TdT incorporates a single this compound, terminating the reaction.

Experimental Protocol: 3'-End Labeling of Oligonucleotides

This protocol describes a standard method for labeling HPLC or gel-purified oligonucleotides with this compound.[11]

Materials:

-

Oligonucleotide (100 pmol in RNase/DNase-free water)

-

Terminal Transferase (TdT), recombinant

-

5x TdT Reaction Buffer

-

CoCl₂ Solution (typically 25 mM)

-

Digoxigenin-11-ddUTP (1 mM solution)

-

Autoclaved, nuclease-free water

Procedure:

-

On ice, combine the following reagents in a sterile microcentrifuge tube in the order listed.

-

Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

-

Incubate the reaction for 15-30 minutes at 37°C.

-

The labeled probe can be used immediately in hybridization or stored in aliquots at -20°C, where it is stable for at least a year.[11]

Reaction Setup Table:

| Reagent | Volume (µL) | Final Concentration |

| 5x TdT Reaction Buffer | 4 | 1x |

| CoCl₂ Solution | 4 | Varies with kit |

| Oligonucleotide (100 pmol) | X | 5 pmol/µL |

| This compound (1 mM) | 1 | 50 µM |

| Terminal Transferase (e.g., 400 U) | 1 | 20 U/µL |

| Nuclease-Free Water | to 20 µL | - |

| Total Volume | 20 |

Note: The optimal ratio of this compound to the free 3'-OH ends of the oligonucleotide is often recommended to be 10:1 to drive the reaction efficiently.[6][7]

Chapter 2: Premier Application - The TUNEL Assay for Apoptosis Detection

Scientific Background: The Footprints of Programmed Cell Death

Apoptosis, or programmed cell death, is a fundamental biological process. A key biochemical hallmark of its late stages is the activation of endogenous endonucleases which cleave genomic DNA in the vulnerable linker regions between nucleosomes.[12][13] This process generates a massive number of DNA fragments, each possessing a free 3'-hydroxyl (3'-OH) end.

Assay Principle: Labeling the Nicks of Apoptotic DNA

The TUNEL (TdT dUTP Nick End Labeling) assay is a powerful method designed to detect these DNA breaks in situ.[14] The assay employs the TdT enzyme to recognize the abundant 3'-OH ends characteristic of apoptotic cells and incorporates a labeled nucleotide.[15][16] While the classic TUNEL assay often uses DIG-11-dUTP to create a labeled tail on each fragment, the principle of using TdT to label these specific nicks is the core of the technique. The incorporated DIG moieties are then visualized using an anti-DIG antibody, allowing for the specific identification and quantification of apoptotic cells within a tissue or cell population.[17]

Caption: The sequential workflow of the TUNEL assay for apoptosis detection.

Experimental Protocol: Chromogenic TUNEL Assay for Paraffin-Embedded Tissue

This protocol provides a generalized workflow for detecting apoptosis in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue section slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Proteinase K solution

-

TdT Reaction Buffer

-

TdT Enzyme and DIG-labeled nucleotide solution

-

Stop/Wash Buffer (e.g., 2x SSC)

-

Blocking Reagent

-

Anti-Digoxigenin antibody conjugated to Alkaline Phosphatase (Anti-DIG-AP) or Horseradish Peroxidase (Anti-DIG-HRP)

-

Appropriate substrate: NBT/BCIP for AP or DAB for HRP

-

Counterstain (e.g., Methyl Green or Hematoxylin)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2x for 5 min each).

-

Rehydrate through a graded ethanol series: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).

-

Rinse with Phosphate Buffered Saline (PBS).

-

-

Permeabilization:

-

Incubate sections with Proteinase K (typically 10-20 µg/mL) for 15-30 minutes at 37°C. The time is critical and must be optimized for the tissue type.[18]

-

Wash slides 2x in PBS.

-

-

TdT Labeling Reaction:

-

Equilibrate the slides with TdT Reaction Buffer for 10 minutes at room temperature.

-

Prepare the TdT Reaction Mixture (TdT enzyme + DIG-labeled nucleotide in TdT buffer) according to the manufacturer's instructions.

-

Incubate the slides with the TdT Reaction Mixture in a humidified chamber for 1-2 hours at 37°C.[17]

-

-

Stopping the Reaction:

-

Incubate the slides in Stop/Wash Buffer (e.g., 2x SSC) for 15 minutes at room temperature to terminate the enzyme reaction.[17]

-

Wash 3x in PBS.

-

-

Immunodetection:

-

Incubate slides in Blocking Solution for 30 minutes.

-

Apply the Anti-DIG-AP or Anti-DIG-HRP conjugate (diluted in blocking buffer) and incubate for 30-60 minutes at room temperature.[17]

-

Wash 3x in PBS.

-

-

Visualization:

-

Incubate with the appropriate chromogenic substrate (e.g., DAB or NBT/BCIP) until the desired color intensity is reached (typically 5-15 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining and Mounting:

-

Briefly counterstain the tissue (e.g., with Hematoxylin) to visualize all cell nuclei.

-

Dehydrate through a graded ethanol series and clear with xylene.

-

Mount with permanent mounting medium. Apoptotic nuclei will appear dark brown (DAB) or blue/purple (NBT/BCIP).

-

Chapter 3: Application in Hybridization Probes and Protein-DNA Interactions

Principle: High-Specificity Probes for Blotting and ISH

Oligonucleotides labeled at the 3'-end with this compound serve as highly specific probes for a variety of hybridization techniques, including in situ hybridization (ISH), Southern blots, and Northern blots.[11][19] Unlike internally labeled probes that have haptens scattered along their length, end-labeled probes have a single, defined modification point. This is particularly advantageous for applications where the probe's interaction with its target might be sterically sensitive.

The EMSA Advantage: Probing Protein-DNA Interactions

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a cornerstone technique for studying sequence-specific DNA-binding proteins.[19] A short, DIG-end-labeled DNA probe containing a putative protein binding site is incubated with a protein extract. If the protein of interest binds to the probe, the resulting protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe. This "shift" in mobility indicates a binding event. The use of a non-radioactive, chemiluminescent detection system for DIG makes this technique safer and more convenient than traditional radioactive methods.

Caption: Workflow for in situ hybridization using a DIG-end-labeled probe.

Chapter 4: A Guide to Detection Methodologies

The versatility of the DIG system is enhanced by the variety of available detection methods. The fundamental principle is indirect: a primary anti-DIG antibody conjugate recognizes the DIG hapten on the probe, and the enzyme or fluorophore attached to this antibody generates a detectable signal.[3][20]

Comparison of Common DIG Detection Systems:

| Detection Method | Enzyme Conjugate | Substrate(s) | Signal Type | Primary Application | Sensitivity |

| Colorimetric | Alkaline Phosphatase (AP) | NBT/BCIP | Insoluble blue/purple precipitate | Blots, In Situ Hybridization | Good (0.1 pg DNA)[21] |

| Chemiluminescent | Alkaline Phosphatase (AP) | CSPD, CDP-Star | Sustained light emission (477 nm) | Southern, Northern, Western Blots | Excellent (0.03 pg DNA)[21][22] |

| Chemiluminescent | Horseradish Peroxidase (HRP) | Luminol | Transient light emission | Southern, Northern, Western Blots | Very Good |

| Fluorescent | None (Antibody is directly conjugated to a fluorophore, e.g., FITC, Rhodamine) | None | Fluorescence | Fluorescent ISH (FISH), Flow Cytometry | Good |

Expert Insights: Selecting the Right Detection System

-

For Blotting (Southern, Northern): Chemiluminescent detection with an AP conjugate and a substrate like CSPD offers the highest sensitivity, often matching or exceeding radioactive methods, with very short exposure times.[22][23]

-

For In Situ Hybridization (Tissue): Colorimetric detection with NBT/BCIP is robust and provides excellent spatial resolution with a permanent signal that is easily visualized with a standard light microscope.[24]

-

For Multiplexing or High-Resolution Microscopy: Fluorescent detection is the method of choice, allowing for the simultaneous detection of multiple probes labeled with different haptens (e.g., DIG and Biotin) and analysis by confocal microscopy.[14]

Conclusion

Digoxigenin-11-ddUTP is more than just a modified nucleotide; it is a tool for precision molecular biology. Its unique ability to act as a chain-terminating substrate for Terminal Transferase enables the stoichiometric 3'-end labeling of DNA. This fundamental capability underpins critical applications, from the sensitive detection of apoptosis via the TUNEL assay to the creation of highly specific probes for studying gene expression and protein-DNA interactions. By understanding the core principles and mastering the robust protocols associated with this compound and its detection systems, researchers can generate high-quality, reproducible data with a safe and stable non-radioactive platform.

References

-

University of Chicago. DIG In Situ Hybridization Protocol. (Accessed Feb 2026). Available from: [Link]

-

Höltke, H. J., Sagner, G., Kessler, C., & Schmitz, G. (1992). Sensitive chemiluminescent detection of digoxigenin-labeled nucleic acids: a fast and simple protocol and its applications. BioTechniques, 12(1), 104-113. Available from: [Link]

-

Höltke, H. J., Ankenbauer, W., Mühlegger, K., Rein, R., Sagner, G., Seibl, R., & Walter, T. (1995). The digoxigenin (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview. Cellular and Molecular Biology, 41(7), 883-905. Available from: [Link]

-

Traynelis, S. F. (1991). Chemiluminescent nucleic acid detection with digoxigenin-labeled probes: a model system with probes for angiotensin converting enzyme which detect less than one attomole of target DNA. Analytical Biochemistry, 194(1), 45-53. Available from: [Link]

-

Assay Genie. TUNEL staining : The method of choice for measuring cell death. (2022). Available from: [Link]

-

Roche. DIG Luminescent Detection Kit Instructions for Use. (Accessed Feb 2026). Available from: [Link]

-

Roche. Introduction to the DIG Nonradioactive Nucleic Acid Labeling and Detection System. (2007). Available from: [Link]

-

Elabscience. The TUNEL detection principle and experimental summary of cell apoptosis. (2024). Available from: [Link]

-

De Robertis, E. M., & Kuroda, H. (2007). Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization. CSH Protocols, 2007(3), pdb-prot4767. Available from: [Link]

-

Cebrià, F. (2014). Whole-mount in situ hybridization using DIG-labeled probes in planarian. Methods in Molecular Biology, 1128, 115-131. Available from: [Link]

-

Bio-Rad. Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). Available from: [Link]

-

Wikipedia. Digoxigenin. (Accessed Feb 2026). Available from: [Link]

-

ResearchGate. Structural formula of Digoxigenin-11-2¢-deoxy-uridine-5¢-triphosphate (Dig-11-dUTP). (Accessed Feb 2026). Available from: [Link]

-

Roche. PCR DIG Probe Synthesis Kit Product Information. (Accessed Feb 2026). Available from: [Link]

-

SeraCare. Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection. (Accessed Feb 2026). Available from: [Link]

-

Berkeley Drosophila Genome Project. In Situ Hybridization Using Digoxigenin Labeled Probes. (Accessed Feb 2026). Available from: [Link]

-

Creative Bioarray. TUNEL Apoptosis Assay (Chromogenic). (Accessed Feb 2026). Available from: [Link]

-

Jena Bioscience. Non-radioactive Labeling of DNA and RNA. (Accessed Feb 2026). Available from: [Link]

-

ResearchGate. Mechanism of TdT‐catalysed polymerisation reactions. (Accessed Feb 2026). Available from: [Link]

-

PubChem. Digoxigenin-11-2',3'-dideoxyuridine 5'-triphosphate. (Accessed Feb 2026). Available from: [Link]

-

Biocompare. PCR DIG Probe Synthesis Kit From Roche Product Review. (2006). Available from: [Link]

-

Galiakhmetov, A. R., et al. (2018). Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase. The FEBS Journal, 285(13), 2441-2453. Available from: [Link]

-

Jena Bioscience. This compound, Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA). (Accessed Feb 2026). Available from: [Link]

-

Wikipedia. Terminal deoxynucleotidyl transferase. (Accessed Feb 2026). Available from: [Link]

-

Jena Bioscience. This compound Datasheet. (Accessed Feb 2026). Available from: [Link]

-

UC Davis. RNA probe labeling for DIG in situs. (Accessed Feb 2026). Available from: [Link]

-

BioTnA. TUNEL Apoptosis Assay Kit Product Information. (Accessed Feb 2026). Available from: [Link]

-

Jena Bioscience. This compound. (2023). Available from: [Link]

-

Bio-Resource. Terminal deoxynucleotidyl transferase enzyme: Homopolymers. (2022). Available from: [Link]

-

Darzynkiewicz, Z., et al. (2008). Analysis of apoptosis by cytometry using TUNEL assay. Methods, 44(3), 250-254. Available from: [Link]

-

UConn Health. TUNEL assay using ApopTag Kit. (Accessed Feb 2026). Available from: [Link]

Sources

- 1. The digoxigenin (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Digoxigenin - Wikipedia [en.wikipedia.org]

- 5. This compound, Nucleotides labeled with Digoxigenin - Jena Bioscience [jenabioscience.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. This compound, Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA) - Jena Bioscience [jenabioscience.com]

- 8. Terminal deoxynucleotidyl transferase - Wikipedia [en.wikipedia.org]

- 9. neb.com [neb.com]

- 10. m.youtube.com [m.youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. clyte.tech [clyte.tech]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. TUNEL staining [abcam.com]

- 15. assaygenie.com [assaygenie.com]

- 16. sileks.com [sileks.com]

- 17. biotna.net [biotna.net]

- 18. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]

- 19. apexbt.com [apexbt.com]

- 20. jenabioscience.com [jenabioscience.com]

- 21. web.as.uky.edu [web.as.uky.edu]

- 22. DIG发光检测试剂盒 sufficient for 50 blots (10 cm x 10 cm each), kit of 1 (5 components), suitable for hybridization | Sigma-Aldrich [sigmaaldrich.com]

- 23. Sensitive chemiluminescent detection of digoxigenin-labeled nucleic acids: a fast and simple protocol and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Principle and Practice of 3' End Labeling with Dig-11-ddUTP

Abstract

The precise detection of DNA fragmentation is a cornerstone of research in cell death, genotoxicity, and developmental biology. Labeling the 3' ends of DNA strand breaks provides a direct and specific method for identifying and quantifying this critical cellular event. This technical guide provides an in-depth exploration of 3' end labeling using Digoxigenin-11-dideoxyuridine triphosphate (Dig-11-ddUTP). We will dissect the elegant synergy between three key molecules: the template-independent polymerase Terminal deoxynucleotidyl Transferase (TdT), the chain-terminating nucleotide ddUTP, and the highly specific hapten, Digoxigenin (DIG). This guide moves beyond a simple recitation of steps to explain the causal biochemistry, enabling researchers to understand, optimize, and troubleshoot the application of this technique, most notably in the context of the TUNEL (TdT dUTP Nick End Labeling) assay for detecting apoptosis.

Introduction: The Challenge of Detecting DNA Fragmentation

Cellular processes such as programmed cell death (apoptosis) are characterized by a cascade of events, culminating in the activation of endonucleases that cleave genomic DNA into fragments. Visualizing this fragmentation in situ provides invaluable evidence of apoptosis at the single-cell level. The core challenge lies in specifically marking the newly generated DNA ends without labeling intact DNA. The method of 3' end labeling directly addresses this by leveraging the free 3'-hydroxyl (3'-OH) groups that are the hallmark of these DNA breaks.

The this compound system offers a robust, non-radioactive solution that combines enzymatic specificity, precise termination, and high-affinity immunodetection. Its utility is exemplified in the widely used TUNEL assay, which has become a gold standard for identifying apoptotic cells in tissue sections and cell preparations.[1][2]

The Core Principle: A Symphony of Three Molecules

The success of this labeling method hinges on the coordinated action of an enzyme, a terminator nucleotide, and a reporter hapten.

The Enzyme: Terminal deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase. Unlike most polymerases that require a template strand to guide nucleotide addition, TdT is template-independent.[3] It recognizes and binds to the 3'-OH terminus of single or double-stranded DNA and indiscriminately adds deoxynucleotides.[4][5] This remarkable property is the engine of the labeling reaction; TdT can find and act upon the 3'-OH ends of DNA fragments generated during apoptosis, while ignoring intact DNA which lacks these free ends. The reaction requires a divalent cation, typically cobalt (Co²⁺) or magnesium (Mg²⁺), as a cofactor to facilitate the catalysis.[4][6]

The Terminator: 2',3'-dideoxyuridine triphosphate (ddUTP)

Standard deoxynucleotides (dNTPs) possess a hydroxyl group at the 3' position of the deoxyribose sugar. This 3'-OH group is essential for forming the phosphodiester bond that extends the DNA chain. Dideoxynucleotides (ddNTPs), however, lack this 3'-OH group.[7] When a DNA polymerase incorporates a ddNTP, the absence of the 3'-OH makes it impossible to add the next nucleotide, thus irreversibly terminating chain elongation.[8][9] In the context of 3' end labeling, using ddUTP ensures that TdT adds exactly one nucleotide to the end of the DNA fragment, preventing the formation of a long, artificial tail and providing a discrete, stoichiometric label at the site of the break.[10]

The Hapten: Digoxigenin (DIG)

Digoxigenin (DIG) is a small steroid molecule isolated exclusively from the Digitalis (foxglove) plant.[11][12] This exogenous origin is a key advantage; because it is not naturally present in animal cells, there is virtually no endogenous background to cause false-positive signals.[13][14] DIG functions as a hapten—a small molecule that can elicit a strong immune response when attached to a larger carrier.[11] High-affinity monoclonal or polyclonal antibodies that specifically recognize DIG are readily available.[15][16] In this system, the DIG molecule is attached to the ddUTP via a flexible 11-atom spacer arm (hence, this compound), which ensures that the bulky DIG moiety does not hinder the TdT enzyme from incorporating the nucleotide.[10][17]

Synergy in Action: The Labeling Mechanism

The process is a sequential, highly specific enzymatic reaction. First, TdT surveys the cellular DNA, binding to any available 3'-OH ends characteristic of DNA fragmentation. The enzyme then incorporates a single this compound molecule from the reaction buffer onto this end. The lack of a 3'-OH on the incorporated ddUTP immediately terminates the reaction at that site. The result is a DNA fragment that is now "tagged" with a single DIG molecule at its terminus. This DIG tag can then be detected with an anti-DIG antibody conjugated to a reporter, such as an enzyme (for colorimetric detection) or a fluorophore (for fluorescent detection).[17]

Caption: Mechanism of this compound 3' End Labeling.

Primary Application: The TUNEL Assay for Apoptosis Detection

The TdT dUTP Nick End Labeling (TUNEL) assay is the quintessential application of this principle. It provides a robust method to visualize apoptotic cells within a cell population or tissue section.

Experimental Workflow

The TUNEL protocol involves a series of critical steps, each with a specific purpose. Understanding the "why" behind each step is crucial for success.

Caption: Standardized workflow for the TUNEL Assay.

Detailed Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system through the mandatory inclusion of controls.

A. Sample Preparation

-

Fixation: Fix cells or paraffin-embedded tissue sections with a neutral-buffered fixative like 4% paraformaldehyde.

-

Permeabilization: Incubate the sample with a detergent solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate). For tissue sections, a proteinase K digestion step may be required.[18][20]

-

Causality: The fixative cross-links create a barrier. Permeabilization is essential to create pores in the cell and nuclear membranes, allowing the TdT enzyme and, later, the anti-DIG antibody to access the nuclear DNA. Insufficient permeabilization is a common cause of false-negative results.[1]

-

B. Essential Controls

-

Positive Control: Take a sample slide and pre-treat it with recombinant DNase I (e.g., 3-3000 U/ml for 10 minutes at room temperature) after permeabilization.[21]

-

Causality: DNase I non-specifically cleaves DNA, creating an abundance of 3'-OH ends. This sample should stain intensely positive. If it does not, it indicates a failure in the labeling or detection steps, invalidating the results from the experimental samples.[2]

-

-

Negative Control: On another sample slide, perform the entire protocol but substitute the TdT enzyme with a label solution that contains no enzyme.[21]

-

Causality: This control accounts for any non-specific binding of the this compound or the anti-DIG antibody. This slide should show no signal. A positive signal here indicates a problem with background staining, requiring optimization of blocking or washing steps.

-

C. Labeling and Detection

-

TdT Labeling Reaction: Incubate samples (including controls) with the TUNEL reaction mixture containing TdT enzyme, this compound, and reaction buffer. Typically, this is performed in a humidified chamber at 37°C for 60 minutes.[22][23]

-

Washing: Thoroughly wash the samples with a buffer like PBS to remove any unincorporated this compound.

-

Blocking (Optional but Recommended): Incubate with a blocking solution (e.g., containing 3% H₂O₂ in methanol for chromogenic detection to quench endogenous peroxidases, or bovine serum albumin for fluorescent detection) to reduce non-specific antibody binding.[20][23]

-

Immunodetection: Incubate with an anti-DIG antibody conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP, or Alkaline Phosphatase - AP) or a fluorophore (e.g., FITC, Rhodamine).[24]

-

Final Washes: Wash thoroughly to remove any unbound antibody conjugate.

-

Visualization:

-

For Chromogenic Detection: Add the appropriate enzyme substrate (e.g., DAB for HRP, which produces a brown precipitate) and counterstain with a nuclear stain like hematoxylin to visualize all cells.[2][20]

-

For Fluorescent Detection: Mount with an anti-fade mounting medium, often containing a nuclear counterstain like DAPI.

-

-

Analysis: Analyze the samples using a light or fluorescence microscope. Apoptotic cells will exhibit a distinct signal (e.g., brown or bright green) localized to the nucleus.

Technical Considerations and Data Interpretation

Choosing a Detection Method

The choice between a chromogenic and fluorescent readout depends on the experimental goals and available equipment.

| Feature | Chromogenic Detection (e.g., HRP/DAB) | Fluorescent Detection (e.g., Anti-DIG-FITC) |

| Principle | Enzymatic conversion of a soluble substrate into an insoluble, colored precipitate. | Excitation of a fluorophore by a specific wavelength of light, causing emission at a longer wavelength. |

| Equipment | Standard light microscope. | Fluorescence microscope with appropriate filter sets. |

| Signal Stability | Permanent. Slides can be archived for years. | Prone to photobleaching. Requires anti-fade mounting media and careful storage. |

| Multiplexing | Difficult. Requires complex multi-color chromogenic methods. | Straightforward. Can be combined with other fluorescent antibodies (immunofluorescence) to co-localize proteins. |

| Sensitivity | High, can be amplified. | Very high, especially with signal amplification techniques. |

| Context | Excellent for visualizing apoptotic cells within the morphological context of the entire tissue. | Ideal for quantitative analysis (e.g., via flow cytometry) and co-localization studies.[2][22] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Signal (or Weak Signal) in Positive Control | Inactive TdT enzyme or this compound; Incorrect buffer composition; Insufficient permeabilization. | Check reagent expiration dates. Optimize proteinase K/detergent concentration and incubation time. Ensure fresh reagents are used.[1] |

| High Background in Negative Control | Non-specific binding of the anti-DIG antibody; Endogenous peroxidase/phosphatase activity (chromogenic). | Increase stringency of wash steps; Include a blocking step; For HRP detection, pre-treat with 3% H₂O₂ to quench endogenous peroxidases.[18] |

| Positive Signal in Non-Apoptotic Cells (False Positives) | DNA damage from other sources (necrosis, DNA repair); Over-fixation or harsh permeabilization creating artificial breaks. | Use a milder fixation protocol. Always compare with morphological signs of apoptosis (e.g., cell shrinkage, chromatin condensation). TUNEL is not strictly specific to apoptosis and labels all 3'-OH ends.[25] |

Conclusion

The principle of 3' end labeling with this compound represents a powerful and precise tool in the molecular biologist's arsenal. By understanding the distinct roles of the TdT enzyme, the ddUTP terminator, and the DIG hapten, researchers can move beyond rote protocol-following to a state of informed application. When implemented within a self-validating framework that includes rigorous positive and negative controls, this method, particularly through the TUNEL assay, provides reliable, single-cell resolution data on the fundamental process of DNA fragmentation. Its safety, stability, and high sensitivity have solidified its place as a superior alternative to radioactive methods for decades.[26][27]

References

-

Digoxigenin - Wikipedia. Wikipedia. [11]

-

The digoxigenin (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview. PubMed. [27]

-

Terminal deoxynucleotidyl transferase: Properties and applications. National Institutes of Health (NIH). [3]

-

Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase. Life Science Alliance. [6]

-

Dideoxynucleotide - Wikipedia. Wikipedia. [7]

-

Potent DNA chain termination activity and selective inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxyuridine-5'-triphosphate. PubMed. [28]

-

This compound. Jena Bioscience. [10]

-

TUNEL staining : The method of choice for measuring cell death. Assay Genie. [29]

-

In Situ Cell Death Detection Kit, POD. Sigma-Aldrich. [21][30]

-

Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [25]

-

Common Problems and Solutions in TUNEL Assay for Detecting Cell Apoptosis. Arcegen. [18]

-

Digoxigenin-Labeled In Situ Hybridization for the Detection of Streptococcus suis DNA in Polyserositis and a Comparison with Biotinylated In Situ Hybridization. National Institutes of Health (NIH). [13]

-

Terminal deoxynucleotidyl transferase-mediated dUTP Nick End Labeling (TUNEL) assay - Summary. European Commission. [22]

-

How Much Do You Know About TUNEL Staining? A Troubleshooting Guide. Yeasen. [1]

-

TUNEL Apoptosis Assay Kit. BioTnA. [20]

-

TUNEL Apoptosis Detection Kit. GenScript. [23]

-

TUNEL staining and the TUNEL assay. Sileks. [2]

-

Digoxigenin-11-ddUTP - DNA Labeling Reagent. APExBIO. [17]

-

Anti-Digoxigenin Antibodies. Invitrogen - Thermo Fisher Scientific. [15]

-

Anti-Digoxigenin from mouse IgG1k (clone 1.71.256). Sigma-Aldrich. [16]

-

Terminal deoxynucleotidyl transferase - Wikipedia. Wikipedia. [4]

-

What is digoxigenin?. AAT Bioquest. [12]

-

Dideoxynucleotide chain termination oligonucleotides and their application. Bio-Synthesis. [8]

-

Nucleotides for Chain termination Sequencing. Jena Bioscience. [9]

-

Terminal Deoxynucleotidyl Transferase, also known as the Bollum Enzyme. Bio-Synthesis. [5]

-

ChromaLINK® Digoxigenin One-Shot™ Antibody Labeling Kit. Vector Labs. [14]

-

In Situ Apoptosis Detection Kit. Takara Bio. [31]

-

In Situ Cell Death Detection Kit, AP. Sigma-Aldrich.

-

ROCHE In Situ Cell Death Detection Kit POD. Lab Supplies. [24]

-

Digoxigenin as an alternative probe labeling for in situ hybridization. PubMed. [26]

-

Analysis and Solution of Common Problems in TUNEL Detection. Elabscience. [19]

Sources

- 1. yeasenbio.com [yeasenbio.com]

- 2. sileks.com [sileks.com]

- 3. Terminal deoxynucleotidyl transferase: Properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terminal deoxynucleotidyl transferase - Wikipedia [en.wikipedia.org]

- 5. Terminal Deoxynucleotidyl Transferase, also known as the Bollum Enzyme [biosyn.com]

- 6. Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase | Life Science Alliance [life-science-alliance.org]

- 7. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 8. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 9. Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Digoxigenin - Wikipedia [en.wikipedia.org]

- 12. What is digoxigenin? | AAT Bioquest [aatbio.com]

- 13. Digoxigenin-Labeled In Situ Hybridization for the Detection of Streptococcus suis DNA in Polyserositis and a Comparison with Biotinylated In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Anti-Digoxigenin Antibodies | Invitrogen [thermofisher.com]

- 16. Anti-Digoxigenin from mouse IgG1k (clone 1.71.256) Roche [sigmaaldrich.com]

- 17. apexbt.com [apexbt.com]

- 18. arcegen.com [arcegen.com]

- 19. Analysis and Solution of Common Problems in TUNEL Detection [elabscience.com]

- 20. biotna.net [biotna.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 23. genscript.com [genscript.com]

- 24. scientificlabs.ie [scientificlabs.ie]

- 25. clyte.tech [clyte.tech]

- 26. Digoxigenin as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The digoxigenin (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Potent DNA chain termination activity and selective inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxyuridine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. assaygenie.com [assaygenie.com]

- 30. file.yizimg.com [file.yizimg.com]

- 31. Apoptosis assay: In Situ Apoptosis Detection Kit [takarabio.com]

A Senior Application Scientist's Guide to Dig-11-ddUTP: Advancing Non-Radioactive DNA Labeling through Precision and Safety

This guide provides an in-depth technical analysis of Digoxigenin-11-dideoxyuridine triphosphate (Dig-11-ddUTP) and its significant advantages for non-radioactive DNA labeling. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying mechanisms and rationale that make this compound a superior choice for specific, high-stakes applications.

The Paradigm Shift: From Radioactive Hazards to Haptens

For decades, the gold standard for sensitive nucleic acid detection involved radioactive isotopes like ³²P. While effective, this approach brings inherent safety risks, regulatory burdens, and issues with probe stability and waste disposal. The development of non-radioactive labeling systems marked a significant technological advance, offering safer and more stable alternatives without compromising sensitivity.[1] Among these, the Digoxigenin (DIG) system has emerged as a particularly robust and versatile platform.[2]

The DIG system utilizes a steroid hapten, digoxigenin, isolated exclusively from Digitalis plants.[2] This unique origin is the cornerstone of the system's specificity; anti-DIG antibodies do not bind to other biological molecules, ensuring a high signal-to-noise ratio and minimal background.[2][3] This guide focuses on a specialized variant, this compound, which provides a level of precision that is critical for advanced applications like apoptosis detection.

The Molecular Architecture of Precision: Understanding this compound

This compound is not just another labeled nucleotide; its structure is engineered for a specific function: 3'-end labeling with chain termination. Let's dissect its components:

-

Digoxigenin (DIG): The hapten molecule that is recognized with high affinity and specificity by a conjugated anti-DIG antibody.[4]

-

11-Atom Spacer: A linker arm that separates the digoxigenin from the nucleotide. This spatial separation is crucial as it minimizes steric hindrance, allowing both the DNA polymerase to efficiently incorporate the nucleotide and the anti-DIG antibody to later access the hapten for detection.[5][6]

-

dideoxyuridine triphosphate (ddUTP): This is the key to its unique function. Like the ddNTPs used in Sanger sequencing, it lacks a hydroxyl group at the 3' position of the deoxyribose sugar.

Once an enzyme like Terminal deoxynucleotidyl Transferase (TdT) incorporates this compound onto the free 3'-hydroxyl end of a DNA strand, no further nucleotides can be added.[5][6] This act of chain termination ensures that only a single DIG molecule is attached to each available 3'-end, providing a stoichiometric labeling relationship.

Caption: Enzymatic incorporation of this compound by TdT at the 3'-OH terminus of a DNA strand, resulting in chain termination.

Core Advantages Over Traditional Radioactive Labeling

The DIG system, in general, offers a compelling suite of benefits that address the primary drawbacks of radioactive methods.

| Feature | This compound (Non-Radioactive) | Radioactive Labeling (e.g., ³²P) | Causality and Field-Proven Insight |

| Safety | No radiation hazard.[2] | Significant radiation exposure risk. | Eliminates the need for specialized shielding, monitoring, and waste disposal protocols, reducing institutional overhead and enhancing user safety. |

| Probe Stability | Labeled probes are stable for at least one year at -20°C.[1][7] | Short half-life (14.3 days for ³²P). | Long-term stability allows for the creation of large, quality-controlled batches of probes, ensuring consistency across experiments conducted over many months. |

| Exposure Time | Minutes to a few hours for chemiluminescent detection.[1] | Hours to days or even weeks. | Rapid signal development accelerates the experimental workflow, allowing for faster data analysis and decision-making. |

| Resolution | High resolution, especially in in situ hybridization.[3] | Signal scattering can lead to lower resolution. | The enzymatic nature of the detection system produces a discrete, localized signal, which is critical for pinpointing gene expression or cellular events with high spatial accuracy. |

| Reusability | Hybridization solutions containing the probe can be stored and reused.[1] | Not feasible due to radioactive decay. | This reduces reagent consumption and cost, particularly in high-throughput screening applications. |

Application Spotlight: The TUNEL Assay for Apoptosis Detection

The unique properties of this compound make it the reagent of choice for the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. This assay is a cornerstone for identifying and quantifying apoptosis, a critical process in developmental biology and disease.

The Principle of TUNEL: During the late stages of apoptosis, cellular endonucleases cleave genomic DNA into fragments, creating a large number of free 3'-hydroxyl ends.[8][9] The TUNEL assay leverages the TdT enzyme to specifically "label" these nicks.[10][11] TdT adds the this compound to these DNA ends; because it's a chain terminator, it ensures a specific and non-amplified labeling of the apoptotic event. Subsequent detection with an anti-DIG antibody conjugated to an enzyme like horseradish peroxidase (HRP) allows for visualization.

Caption: A simplified workflow of the key steps in a chromogenic TUNEL assay.

Field-Proven Protocol: Chromogenic TUNEL Assay for Paraffin-Embedded Tissue

This protocol is a self-validating system. The inclusion of positive and negative controls is non-negotiable for trustworthy results.

A. Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Proteinase K solution

-

TdT Reaction Buffer

-

Terminal deoxynucleotidyl Transferase (TdT)

-

Digoxigenin-11-ddUTP

-

Stop/Wash Buffer (e.g., 2x SSC)

-

Blocking Reagent

-

Anti-Digoxigenin-HRP Conjugate

-

DAB (3,3'-Diaminobenzidine) substrate solution

-

Counterstain (e.g., Methyl Green or Hematoxylin)

-

DNase I (for positive control)

B. Experimental Procedure:

-

Deparaffinization and Rehydration: Process slides through xylene and a graded ethanol series (100%, 95%, 70%) to water. This is a standard histological procedure to prepare the tissue for aqueous reagents.

-

Permeabilization: Incubate slides with Proteinase K (20 µg/mL) for 15 minutes at room temperature. This step partially digests proteins cross-linked during fixation, allowing the TdT enzyme access to the DNA. Expert Tip: The duration and temperature of this step are critical and must be optimized for your specific tissue type to avoid excessive tissue damage or incomplete permeabilization.[12]

-

Control Preparation:

-

Positive Control: Treat one slide with DNase I (1 µg/mL) for 10 minutes at 37°C after permeabilization. This will artificially create DNA strand breaks throughout the entire tissue, which should result in intense, widespread staining.[8]

-

Negative Control: Prepare one slide by omitting the TdT enzyme from the labeling mix in the next step. This slide should show no staining and validates that the signal is dependent on the enzyme's activity.[11]

-

-

TdT Labeling Reaction:

-

Cover the tissue sections with TdT Reaction Buffer for 10 minutes.

-

Prepare the TdT reaction cocktail (TdT enzyme and this compound in TdT Reaction Buffer).

-

Carefully remove the buffer and add the TdT reaction cocktail to the experimental and positive control slides (add a mix lacking only the TdT enzyme to the negative control).

-

Incubate for 60-120 minutes at 37°C in a humidified chamber. This is the core enzymatic step where the DIG hapten is incorporated into the DNA breaks.[8][9]

-

-

Stopping the Reaction: Terminate the reaction by incubating the slides in a Stop/Wash Buffer (e.g., 2X SSC) for 15 minutes at room temperature.[8]

-

Immunodetection:

-

Block non-specific antibody binding by incubating with a suitable blocking reagent for 30 minutes.

-

Incubate with the Anti-Digoxigenin-HRP conjugate for 30-60 minutes at room temperature. This antibody specifically binds to the incorporated DIG molecules.

-

Wash thoroughly in buffer to remove any unbound antibody conjugate.

-

-

Chromogenic Development: Add the DAB substrate solution and incubate until a brown precipitate forms (typically 5-10 minutes). Monitor this step under a microscope. DAB is converted by HRP into an insoluble brown product at the site of the labeled DNA.

-

Counterstaining and Mounting: Lightly counterstain with a contrasting color like Methyl Green or Hematoxylin to visualize the overall tissue morphology. Dehydrate, clear, and mount with a permanent mounting medium.

Conclusion: A Tool of Precision for Modern Research

This compound represents a sophisticated evolution in non-radioactive DNA labeling. Its unique ability to facilitate stoichiometric 3'-end labeling via chain termination provides a level of precision that is indispensable for applications like the TUNEL assay. By combining the safety, stability, and specificity of the DIG system with the functional elegance of a dideoxynucleotide, this compound empowers researchers to generate clear, reliable, and highly specific data in the study of complex biological processes. This technology is not merely an alternative to radioactive methods; it is a superior tool for experiments demanding precision and safety.

References

- Introduction to the DIG Nonradioactive Nucleic Acid Labeling and Detection System. (2007, April 8). Roche.

- A Head-to-Head Comparison: Biotin-11-dUTP vs.

- Digoxigenin (DIG) Labeling Methods. MilliporeSigma.

- This compound. (2023, June 29). Jena Bioscience.

- Prieto, A. L., et al. (1993).

- Application Notes: Digoxigenin (DIG)

- Digoxigenin (DIG) DNA Labeling and Detection. Sigma-Aldrich.

- This compound, Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA). Jena Bioscience.

- The DIG System - Labeling and Detection of Nucleic Acids. Sigma-Aldrich.

- Terminal deoxynucleotidyl transferase-mediated dUTP Nick End Labeling (TUNEL) assay - Summary. (2012, July 1). ECVAM DB-ALM.

- TUNEL Apoptosis Assay (Chromogenic).

- Motea, E. A., & Berdis, A. J. (2010). Enzymatic synthesis and modification of high molecular weight DNA using terminal deoxynucleotidyl transferase. PMC.

- TUNEL staining and the TUNEL assay. Sileks.

- Seibl, R., et al. (1990). Non-radioactive labeling and detection of nucleic acids. III. Applications of the digoxigenin system. PubMed.

- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025, November 24). BenchSci.

Sources

- 1. web.as.uky.edu [web.as.uky.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Non-radioactive labeling and detection of nucleic acids. III. Applications of the digoxigenin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Digoxigenin (DIG) Labeling Methods [sigmaaldrich.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. This compound, Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA) - Jena Bioscience [jenabioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. clyte.tech [clyte.tech]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. sileks.com [sileks.com]

- 12. In situ hybridization with non-radioactive digoxigenin-11-UTP-labeled cRNA probes: localization of developmentally regulated mouse tenascin mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Principles and Applications of Dig-11-ddUTP: A Technical Guide

Executive Summary

Digoxigenin-11-2',3'-dideoxyuridine-5'-triphosphate (Dig-11-ddUTP) is a specialized nucleotide analog engineered for the precise, non-radioactive labeling of DNA.[][2][3][4] Unlike its counterpart Dig-11-dUTP, which allows for the polymerization of long labeled "tails," this compound functions as a chain terminator . Upon incorporation by DNA polymerases—most notably Terminal Deoxynucleotidyl Transferase (TdT)—it blocks further nucleotide addition due to the absence of a 3'-hydroxyl group.

This guide details the molecular mechanics, enzymatic requirements, and validated protocols for using this compound in high-precision 3'-end labeling and apoptosis detection (TUNEL).

Molecular Architecture & The "Terminator" Mechanism

The utility of this compound rests on three structural pillars, each serving a distinct biochemical function:

-

The Terminator (ddUTP): The core sugar is 2',3'-dideoxyribose. It lacks the hydroxyl (-OH) group at the 3' position, which is chemically required to form the phosphodiester bond with the next incoming nucleotide. Once incorporated, the DNA chain cannot be extended.

-

The Reporter (Digoxigenin): A steroid hapten derived from Digitalis plants. It is highly immunogenic, allowing for sensitive detection via high-affinity anti-Dig antibodies coupled to enzymes (AP, HRP) or fluorophores.

-

The Spacer (11-Atom Linker): A linear spacer arm (usually alkali-stable) connects the Dig moiety to the 5-position of the uracil base. This 11-atom length is critical; it projects the bulky Dig molecule away from the DNA helix, preventing steric hindrance that would otherwise block antibody binding during detection.

Mechanistic Pathway

The following diagram illustrates the irreversible chain termination mechanism mediated by TdT.

Figure 1: The mechanism of TdT-mediated chain termination. The incorporation of the dideoxy-nucleotide prevents subsequent additions, ensuring a stoichiometric (1:1) labeling ratio.

The Enzymatic Engine: Terminal Transferase (TdT)[6][7][8][9][10][11][12][13][14]

While DNA Polymerase I (Klenow fragment) can incorporate this compound, Terminal Deoxynucleotidyl Transferase (TdT) is the preferred enzyme for 3'-end labeling. Unlike template-dependent polymerases, TdT adds nucleotides to any free 3'-OH end (blunt, protruding, or recessed) without requiring a template strand.[5][6][7]

Critical Reaction Parameters

-

Cofactor Switch (Co²⁺ vs Mg²⁺): TdT activity is cation-dependent.

-

Mg²⁺: Prefers purines (dATP, dGTP).

-

Co²⁺ (Cobalt): Significantly enhances the catalytic efficiency for pyrimidines (like ddUTP) and improves labeling of blunt-ended DNA. Protocol Note: Always include CoCl₂ in this compound reactions.

-

-

Stoichiometry: Because this compound is a terminator, the reaction is self-limiting. Unlike "tailing" reactions where time and concentration dictate tail length, this reaction stops automatically after one addition.

Application: Precision 3'-End Labeling (Oligonucleotide Probes)

This is the primary application for this compound. It is used to label oligonucleotide probes for in situ hybridization (ISH) or electrophoretic mobility shift assays (EMSA).

Why use ddUTP instead of dUTP?

-

dUTP creates a "tail" of variable length. This alters the melting temperature (Tm) of the probe and can cause non-specific background binding.

-

ddUTP adds exactly one label.[3] This preserves the probe's hybridization specificity and allows for precise quantification.

Validated Protocol: 3'-End Labeling

Standard reaction for 100 pmol of oligonucleotide.

| Component | Volume | Final Conc. | Function |

| Reaction Buffer (5x) | 4 µl | 1x | Potassium Cacodylate buffer (pH 7.2) |

| CoCl₂ (25 mM) | 4 µl | 5 mM | Essential cofactor for Pyrimidine usage |

| Oligonucleotide | Variable | 100 pmol | The DNA substrate |

| This compound (1 mM) | 1 µl | 0.05 mM | The terminator label |

| TdT Enzyme (400 U/µl) | 1 µl | 50 U | The catalyst |

| Water (PCR Grade) | To 20 µl | N/A | Solvent |

Procedure:

-

Mix components in a sterile microfuge tube on ice.

-

Incubate at 37°C for 15 minutes . (Note: Longer incubation is unnecessary due to the termination mechanism).

-

Stop reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

-

Purification is often not required for hybridization if the probe concentration is high, but Sephadex G-25 spin columns can be used to remove unincorporated nucleotides.

Application: The TUNEL Assay (Apoptosis Detection)[9][10][11][12][13][14][15]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[6][8][9][10][7][11]

The Specific Role of this compound in TUNEL

Most commercial TUNEL kits use dUTP to generate a polymer tail at the break site, amplifying the signal. However, This compound is used in specialized "single-step" TUNEL assays where:

-

Steric crowding is a concern: In highly fragmented DNA, long tails might overlap.

-

Sequence analysis is required: If the labeled DNA is to be extracted and sequenced, a single terminator is preferred over a random tail.

Detection Workflow

Once the this compound is incorporated at the 3' end of the DNA break, it is detected using an antibody-enzyme conjugate.

Figure 2: The TUNEL assay workflow utilizing this compound for specific 3'-end labeling of apoptotic DNA fragments.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every experiment should include internal controls.

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | 3'-OH blocked | Ensure DNA is not 3'-phosphorylated. TdT requires a free 3'-OH.[8] |

| No Signal | Missing Co²⁺ | Verify CoCl₂ addition. TdT is inefficient with ddUTP in Mg²⁺ buffers. |

| High Background | Non-specific Antibody Binding | Increase blocking (e.g., 1% Blocking Reagent or BSA) during detection. |

| Precipitate in Tube | This compound insolubility | Digoxigenin is hydrophobic. Ensure reagents are brought to room temp and mixed well before use. |

Validation Step: A "tailing check" can be performed by running the labeled oligonucleotide on a denaturing polyacrylamide urea gel alongside an unlabeled control. The labeled band should shift slightly higher (due to the molecular weight of this compound, ~1048 Da) but should remain a sharp band, unlike the "smear" seen with dUTP tailing.

References

-

Roche Life Science. "Digoxigenin-11-ddUTP Product Manual." Roche Applied Science. Link

-

Schmitz, G.G., et al. (1991). "Nonradioactive labeling of oligonucleotides in vitro with the hapten digoxigenin by tailing with terminal transferase." Analytical Biochemistry, 199(2), 222-231. Link

-

Gavrieli, Y., Sherman, Y., & Ben-Sasson, S.A. (1992). "Identification of programmed cell death in situ via specific labeling of nuclear DNA fragmentation."[10] Journal of Cell Biology, 119(3), 493-501. (The seminal TUNEL paper). Link

-

Thermo Fisher Scientific. "Terminal Deoxynucleotidyl Transferase (TdT) Applications." Thermo Fisher Technical Guide. Link

Sources

- 2. web.as.uky.edu [web.as.uky.edu]

- 3. jenabioscience.com [jenabioscience.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Terminal deoxynucleotidyl transferase: Properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terminal deoxynucleotidyl transferase - Wikipedia [en.wikipedia.org]

- 8. clyte.tech [clyte.tech]

- 9. TUNEL staining [abcam.com]

- 10. opentrons.com [opentrons.com]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Molecular weight and formula of Digoxigenin-11-ddUTP

An In-Depth Technical Guide to Digoxigenin-11-ddUTP: Properties, Mechanism, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the structure, properties, and applications of Digoxigenin-11-ddUTP. We will delve into the core principles that make this molecule an indispensable tool for non-radioactive nucleic acid labeling, providing not just protocols, but the scientific rationale behind them.

Core Concepts: Understanding Digoxigenin-11-ddUTP

Digoxigenin-11-ddUTP is a modified nucleotide analog crucial for the non-radioactive labeling of DNA. Its structure is a careful orchestration of three key components:

-

Digoxigenin (DIG): A steroid hapten derived from the foxglove plant (Digitalis purpurea). As a small molecule, it is not immunogenic on its own but is recognized with high affinity and specificity by anti-DIG antibodies. This hapten-antibody interaction is the cornerstone of the detection system.

-

11-Atom Spacer Arm: A linker that connects the digoxigenin moiety to the nucleotide. This spacer is critical as it minimizes steric hindrance, allowing DNA-modifying enzymes like Terminal Transferase to efficiently incorporate the nucleotide and ensuring the DIG moiety is accessible for antibody binding during detection.[1][2]

-

2',3'-Dideoxyuridine-5'-Triphosphate (ddUTP): This is the key functional component that dictates the molecule's primary application. Unlike a standard deoxynucleotide (dNTP) or ribonucleotide (NTP), a dideoxynucleotide lacks a hydroxyl group at the 3' position of the ribose sugar. The absence of this 3'-OH group makes further extension of the nucleic acid chain impossible, effectively terminating the polymerization reaction.[1][3]

This unique structure makes DIG-11-ddUTP the reagent of choice for specifically labeling the 3'-terminus of an oligonucleotide or DNA fragment.

Physicochemical Properties

Precise knowledge of the molecule's properties is fundamental for accurate experimental design and data interpretation. The molecular weight and formula can vary depending on whether the molecule is in its free acid form or a salt form, with the tetralithium salt being a common commercial formulation.[4][5]

| Property | Value (Free Acid) | Value (Tetralithium Salt) | Source |

| Chemical Formula | C43H63N4O20P3 | C43H61N4O20P3Li4 | [1][4][6] |

| Molecular Weight | 1048.91 g/mol | 1074.6 Da | [1][4][6] |

| Purity | ≥ 95% (HPLC) | ≥ 85% (HPLC) | [1] |

| Form | Supplied as a solution in water or buffer | Supplied as a solution in water or buffer | [1] |

| Storage | Store at -20°C | Store at -20°C | [1][4] |

The Mechanism of 3'-End Labeling: A Tale of Termination

The primary application of Digoxigenin-11-ddUTP is the enzymatic addition of a single DIG moiety to the 3'-end of a DNA strand. This process is most commonly catalyzed by the enzyme Terminal deoxynucleotidyl Transferase (TdT) .

The Causality of the Reaction: TdT is a unique DNA polymerase that can catalyze the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[7] The reaction is critically dependent on a divalent cation cofactor, typically cobalt chloride (CoCl₂), which is supplied in the reaction buffer.[7] When TdT is presented with an oligonucleotide and this compound, it adds a single modified nucleotide to the 3'-end. Because this compound is a dideoxynucleotide, the resulting DNA strand lacks the 3'-OH group required for the formation of a subsequent phosphodiester bond. This immediately and permanently terminates the extension, ensuring that only one DIG label is added per DNA molecule.[1][3] This stoichiometric control is a significant advantage for quantitative applications.

Caption: Enzymatic addition of this compound via Terminal Transferase.

Experimental Protocol: 3'-End Labeling of Oligonucleotides

This protocol provides a robust, self-validating method for labeling oligonucleotides. The inclusion of control reactions is essential for troubleshooting and ensuring confidence in the results. This protocol is adapted from standard methodologies provided by leading suppliers.[4][7]

4.1. Materials Required:

-

Digoxigenin-11-ddUTP (1 mM solution)

-

Terminal Transferase (TdT) and associated 5x reaction buffer (containing CoCl₂)

-

Oligonucleotide to be labeled (HPLC or gel-purified, 100 pmol/µL)

-

Stop Buffer (e.g., 0.5 M EDTA, pH 8.0)

-

Nuclease-free water

4.2. Step-by-Step Labeling Reaction:

-

Reaction Setup: On ice, carefully combine the following reagents in a sterile microcentrifuge tube in the order listed. This order is important to prevent nonspecific enzyme activity.

| Reagent | Volume (µL) | Final Concentration/Amount | Causality/Purpose |

| Nuclease-Free Water | to 20 µL | - | Adjusts final reaction volume. |

| 5x TdT Reaction Buffer | 4 µL | 1x | Provides optimal pH and CoCl₂ cofactor for TdT activity. |

| Oligonucleotide (100 pmol) | 1 µL | 5 pmol/µL | The substrate to be labeled. |

| This compound (1 mM) | 1 µL | 50 µM | The labeling reagent and chain terminator. A 10:1 molar ratio of this compound to oligo 3'-ends is recommended.[2][3] |

| Terminal Transferase (TdT) | 1 µL | Varies by supplier | The catalyst for the reaction. Added last to initiate the reaction synchronously. |

| Total Volume | 20 µL |

-

Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 15-30 minutes.[4][7] This temperature is optimal for TdT enzymatic activity.

-

Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA (Stop Buffer).[7] EDTA is a chelating agent that sequesters the Co²⁺ ions, thereby inactivating the TdT enzyme.

-

Storage: The labeled probe can be used immediately or stored in aliquots at -20°C for long-term use.[4]

Downstream Detection: From Labeled Probe to Signal

Once the oligonucleotide is labeled, it can be used as a probe in a variety of applications. The detection principle remains consistent: the probe hybridizes to its complementary target sequence, and the DIG moiety is then detected immunologically.

The general workflow is as follows:

-

Hybridization: The DIG-labeled probe is incubated with the sample (e.g., a membrane with transferred DNA/RNA or a tissue section) under conditions that promote specific binding to the target nucleic acid sequence.

-

Washing: Stringent washes are performed to remove any unbound or non-specifically bound probe.

-

Immunological Detection: The sample is incubated with an anti-DIG antibody conjugated to an enzyme, most commonly Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).

-

Signal Generation: A chemiluminescent, chromogenic, or fluorescent substrate for the conjugated enzyme is added. The enzyme catalyzes a reaction that produces a detectable signal (light, color, or fluorescence) at the location of the probe.

Caption: General workflow for chemiluminescent detection of a DIG-labeled probe.

Key Research Applications

The specificity and sensitivity of this compound labeling make it suitable for a wide range of molecular biology techniques:

-

Electrophoretic Mobility Shift Assays (EMSA): To study DNA-protein interactions. A DIG-end-labeled oligonucleotide probe is incubated with a protein extract, and the resulting complexes are resolved on a non-denaturing gel.[5]

-

Southern and Northern Blotting: For detecting specific DNA or RNA sequences, respectively. The labeled probe hybridizes to the target sequence on a membrane.[7]

-

In Situ Hybridization (ISH): To localize specific nucleic acid sequences within tissues or cells, providing spatial context to gene expression.[2][4]

-

Colony and Plaque Screening: To identify specific DNA sequences in bacterial colonies or bacteriophage plaques.[2][4]

Conclusion

Digoxigenin-11-ddUTP is a powerful and versatile reagent for molecular biology research. Its defining characteristic as a chain terminator enables the precise and controlled 3'-end labeling of DNA. This, combined with the highly specific and sensitive DIG-based immunological detection system, provides a reliable and safe alternative to radioactive methods. Understanding the underlying mechanism of TdT-mediated incorporation and the critical role of each component in the labeling reaction empowers researchers to optimize their protocols and generate high-quality, reproducible data.

References

-

ResearchGate. (n.d.). Structural formula of Digoxigenin-11-2¢-deoxy-uridine-5¢-triphosphate. Retrieved from [Link]

-

Jena Bioscience. (2023, June 29). This compound Datasheet. Retrieved from [Link]

-

Jena Bioscience. (2023, June 29). End Oligonucleotide Labeling Kit with Digoxigenin-11-ddUTP. Retrieved from [Link]

-

Jena Bioscience. (n.d.). This compound, Nucleotides labeled with Digoxigenin. Retrieved from [Link]

-

SLS Ireland. (n.d.). ROCHE Digoxigenin-11-ddUTP. Retrieved from [Link]

-

Roche. (n.d.). Digoxigenin-11-2'-deoxy-uridine-5'-triphosphate, alkali-labile. Retrieved from [Link]

-

PubChem. (n.d.). Digoxigenin-11-2',3'-dideoxyuridine 5'-triphosphate. Retrieved from [Link]

-

Jena Bioscience. (n.d.). This compound, Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA). Retrieved from [Link]

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound, Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA) - Jena Bioscience [jenabioscience.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. This compound, Nucleotides labeled with Digoxigenin - Jena Bioscience [jenabioscience.com]

- 7. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to the Role of Dig-11-ddUTP in Apoptosis and DNA Fragmentation Detection

Abstract

The process of programmed cell death, or apoptosis, is fundamental to tissue homeostasis, development, and the elimination of damaged cells. A definitive hallmark of late-stage apoptosis is the systematic fragmentation of genomic DNA.[1] The ability to accurately detect this phenomenon is crucial for research in oncology, neurodegeneration, toxicology, and developmental biology.[2][3][4] This guide provides a comprehensive technical overview of Digoxigenin-11-dideoxyuridine triphosphate (Dig-11-ddUTP), a critical reagent for identifying apoptotic cells. We will explore the biochemical basis of its application, the enzymatic machinery involved, and provide a detailed, field-tested protocol for its use in the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

The Biological Context: DNA Fragmentation in Apoptosis

Apoptosis is an energy-dependent, tightly regulated process that culminates in the dismantling of the cell. A key event in this cascade is the activation of a specific endonuclease called Caspase-Activated DNase (CAD), also known as DNA Fragmentation Factor 40 (DFF40).[1][5][6][7]

-

Inactive State : In healthy, non-apoptotic cells, CAD exists in an inactive state, bound to its inhibitor, ICAD (Inhibitor of Caspase-Activated DNase).[1][5][6][8]

-

Activation : During apoptosis, upstream signaling pathways activate executioner caspases, most notably caspase-3. Caspase-3 then cleaves ICAD, liberating the active CAD enzyme.[1][5][6][8]

-

DNA Cleavage : Once active, CAD translocates to the nucleus and systematically cleaves DNA in the vulnerable internucleosomal linker regions.[1][7][9] This action generates a multitude of DNA fragments, creating millions of free 3'-hydroxyl (3'-OH) ends—the specific molecular target for the TUNEL assay.[4][10][11]

This process results in a characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs when analyzed by agarose gel electrophoresis.[1] However, for in situ analysis of individual cells within a tissue or culture, the TUNEL assay offers superior spatial resolution and quantification.[2][4]

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

The Core Technology: TdT and this compound

The TUNEL assay leverages the unique properties of two key molecules: Terminal deoxynucleotidyl Transferase (TdT) and a modified nucleotide, this compound.

Terminal deoxynucleotidyl Transferase (TdT)

TdT is a template-independent DNA polymerase.[12][13][14][15] Unlike most polymerases that require a template strand to add complementary bases, TdT can add deoxynucleotides directly to the 3'-OH end of a DNA strand, whether it is single-stranded, double-stranded, or has a recess or overhang.[14][15][16] This unique capability makes it the ideal enzyme for detecting the numerous 3'-OH ends generated by CAD during apoptosis.[17][18]

Digoxigenin-11-dideoxyuridine Triphosphate (this compound)

This molecule is a cleverly engineered substrate for the TdT enzyme, comprising three essential parts:

-

Digoxigenin (DIG) : A steroid hapten isolated from the Digitalis plant. Its non-biological origin ensures that anti-DIG antibodies bind with high specificity and low background, as it is not found naturally in mammalian cells.

-

11-atom Spacer : A linker arm that connects the digoxigenin to the nucleotide. This spacing is crucial as it minimizes steric hindrance, allowing both the TdT enzyme to efficiently incorporate the nucleotide and the subsequent anti-DIG antibody to access the DIG tag for detection.[19]

-

dideoxyuridine Triphosphate (ddUTP) : This is the key to the assay's precision. As a dideoxynucleotide, it lacks the 3'-OH group necessary for forming a phosphodiester bond with the next nucleotide. Consequently, once TdT incorporates a single this compound molecule onto a 3'-OH end, the reaction at that site is terminated.[19] This ensures a 1:1 labeling ratio of DNA breaks to DIG molecules, which is critical for accurate quantification.

dot graph G { graph [fontname="Arial", fontsize=10, splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

The TUNEL Assay: A Step-by-Step Methodological Guide

The following protocol is a robust, generalized framework for performing the TUNEL assay on adherent cells or tissue sections. Optimization, particularly of permeabilization steps, is critical for each cell type and experimental condition.

Reagents and Materials

| Reagent/Material | Purpose & Key Considerations |

| Fixation Buffer | 1%–4% Paraformaldehyde (PFA) in PBS, pH 7.4. PFA preserves cellular morphology and cross-links DNA in place. Avoid acidic fixatives, which can cause artificial DNA breaks.[20] |

| Permeabilization Buffer | For cultured cells: 0.2%–0.5% Triton X-100 in PBS. For tissues: 20 µg/mL Proteinase K. This step is essential to allow the TdT enzyme access to the nucleus.[10][21] Insufficient permeabilization is a common cause of false negatives.[22] |

| TdT Reaction Buffer | Provided in commercial kits. Typically contains a cacodylate buffer and a critical divalent cation cofactor, usually Cobalt (Co²+), which optimizes TdT activity.[16][23] |

| TdT Enzyme & this compound | The core labeling reagents. Store frozen and handle on ice. |

| Stop/Wash Buffer | Often a saline-sodium citrate (SSC) buffer. Terminates the enzymatic reaction. |

| Blocking Buffer | e.g., 3% Bovine Serum Albumin (BSA) in PBS. Prevents non-specific binding of the antibody. |

| Detection Reagent | Anti-Digoxigenin antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP, Alkaline Phosphatase - AP) or a fluorophore. |

| Substrate | For HRP: DAB (3,3'-Diaminobenzidine) produces a brown precipitate. For AP: BCIP/NBT. For fluorescence: visualized directly. |

| Counterstain | DAPI or Hoechst (for fluorescence) or Methyl Green/Hematoxylin (for chromogenic) to visualize all cell nuclei. |

| Controls | Positive Control: Pre-treat a sample with DNase I to induce widespread DNA breaks.[21][24] Negative Control: Omit the TdT enzyme from the reaction mix. |

Experimental Protocol

Step 1: Sample Preparation and Fixation

-

Goal : To preserve cell structure and prevent the loss of apoptotic bodies.

-

Procedure : For adherent cells, wash once with PBS and fix with 4% PFA for 15-30 minutes at room temperature. For tissue sections, deparaffinize and rehydrate as per standard histological procedures before fixing.[10][21]

Step 2: Permeabilization

-

Goal : To create pores in the cellular and nuclear membranes for enzyme entry. This is the most critical optimization step.

-

Procedure : For cultured cells, incubate with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[21] For tissue sections, a more robust treatment like Proteinase K (20 µg/mL) for 10-20 minutes may be necessary.[10] Over-permeabilization can damage cells, while under-permeabilization will block the enzyme.

Step 3: TdT Labeling Reaction

-

Goal : To enzymatically label the 3'-OH ends of fragmented DNA.

-

Procedure :

-

Wash samples thoroughly with PBS after permeabilization.

-

(Optional but recommended) Incubate samples with an Equilibration Buffer for 10 minutes. This primes the DNA ends for the enzyme.[10]

-

Prepare the TdT Reaction Mix by combining the TdT Reaction Buffer, TdT enzyme, and this compound according to the manufacturer's instructions.

-

Incubate the samples with the TdT Reaction Mix for 60-120 minutes at 37°C in a humidified chamber.[10][21]

-

Step 4: Reaction Termination and Blocking

-

Goal : To stop the labeling reaction and prepare for antibody detection.

-

Procedure :

-

Stop the reaction by washing the samples twice with 2X SSC buffer for 15 minutes each.

-

If using an HRP-based detection system, quench endogenous peroxidase activity by incubating with 2% H₂O₂ for 5 minutes.[25]

-

Wash with PBS and incubate in Blocking Buffer for 30 minutes to reduce nonspecific antibody binding.

-

Step 5: Detection

-

Goal : To visualize the incorporated this compound.

-

Procedure :

-

Incubate the samples with the anti-Digoxigenin antibody conjugate (diluted in blocking buffer) for 30-60 minutes at room temperature.

-

Wash samples thoroughly (3 x 5 minutes) in PBS to remove unbound antibody.

-

If using an enzymatic system, add the appropriate chromogenic substrate (e.g., DAB) and monitor color development. Stop the reaction by rinsing with distilled water.[24][25] If using a fluorescent conjugate, proceed directly to counterstaining.

-

Step 6: Counterstaining and Analysis

-

Goal : To visualize all nuclei for context and quantification.

-

Procedure :

-

Stain with a nuclear counterstain like Hematoxylin (for brightfield) or DAPI (for fluorescence).

-

Dehydrate (if necessary), mount with appropriate mounting medium, and visualize using a light or fluorescence microscope.

-

Quantify the results by calculating the Apoptotic Index: (Number of TUNEL-positive nuclei / Total number of nuclei) x 100.

-

Data Interpretation and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No signal in positive control | Inactive TdT enzyme or degraded this compound; Insufficient DNase I treatment; Insufficient permeabilization. | Check reagent expiration dates. Optimize DNase I concentration and incubation time. Increase permeabilization time or agent concentration.[22] |

| High background in negative control | Endogenous peroxidase activity (for HRP); Non-specific antibody binding. | Ensure the H₂O₂ quenching step is performed. Increase blocking time or stringency of washes.[22] |